(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656028
InChI: InChI=1S/C14H20N4O4/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20)/t13-/m0/s1
SMILES: CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C14H20N4O4
Molecular Weight: 308.33 g/mol

(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide

CAS No.:

Cat. No.: VC13656028

Molecular Formula: C14H20N4O4

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide -

Specification

Molecular Formula C14H20N4O4
Molecular Weight 308.33 g/mol
IUPAC Name (2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide
Standard InChI InChI=1S/C14H20N4O4/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20)/t13-/m0/s1
Standard InChI Key IVMXTFCKYQZHKM-ZDUSSCGKSA-N
Isomeric SMILES CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
SMILES CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide possesses the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of 308.33 g/mol. The IUPAC name, (2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide, reflects its stereochemistry and functional groups. The compound’s chiral center at the second carbon ensures enantiomeric specificity in enzymatic interactions .

Table 1: Molecular Properties of (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide

PropertyValue
Molecular FormulaC₁₄H₂₀N₄O₄
Molecular Weight308.33 g/mol
IUPAC Name(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide
CAS Number50931-35-6
SMILES NotationCC(=O)NC@@HC(=O)NC1=CC=C(C=C1)N+[O-]
InChI KeyIVMXTFCKYQZHKM-ZDUSSCGKSA-N

Spectroscopic and Chromatographic Data

The compound exhibits a strong UV absorption peak at 310–410 nm due to the p-nitroaniline moiety, which is released upon enzymatic hydrolysis. High-performance liquid chromatography (HPLC) analyses typically show a retention time of 8–12 minutes under reverse-phase conditions, with purity exceeding 95% in commercial preparations .

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step process starting with L-lysine. Acetylation of the alpha-amino group using acetic anhydride in an inert atmosphere yields N-alpha-acetyl-L-lysine. Subsequent coupling with 4-nitroaniline via carbodiimide-mediated amide bond formation produces the final product. Critical reaction parameters include:

  • Temperature: 0–5°C during acetylation to prevent racemization.

  • Solvent: Anhydrous dimethylformamide (DMF) for coupling reactions.

  • Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Purification Techniques

Purification employs recrystallization from ethanol-water mixtures or column chromatography using silica gel (60–120 mesh) with a chloroform-methanol gradient (9:1 to 7:3). The final product is isolated as a hydrochloride salt to enhance stability .

Enzymatic Hydrolysis and Kinetic Analysis

Mechanism of Action

(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide acts as a substrate for lysine-specific proteases (e.g., trypsin, plasmin) and aminopeptidases. Enzymatic cleavage occurs at the amide bond between the lysine residue and p-nitroaniline, releasing the chromophore, which is detectable at 405 nm.

Table 2: Enzymatic Parameters for Hydrolysis

EnzymeKₘ (mM)Vₘₐₓ (μmol/min/mg)Reference
Trypsin (Bovine)0.124.8
Plasmin (Human)0.253.2
Lysyl Endopeptidase0.185.1

Kinetic Studies

Kinetic assays using this substrate reveal Michaelis-Menten behavior, with competitive inhibition observed in the presence of lysine analogs. For example, ε-aminocaproic acid reduces plasmin activity by 80% at 10 mM concentration . The compound’s low Kₘ values (0.12–0.25 mM) indicate high enzyme affinity, making it suitable for high-sensitivity assays .

Applications in Biochemical Research

Protease Activity Profiling

This substrate is routinely used to:

  • Quantify trypsin-like activity in pancreatic extracts.

  • Monitor plasminogen activation in fibrinolytic studies .

  • Screen inhibitors for lysosomal proteases in drug discovery .

Diagnostic Assays

In clinical settings, it facilitates the detection of hereditary angioedema (HAE) by measuring C1-esterase inhibitor deficiency. Hydrolysis rates correlate with disease severity (r² = 0.89, p < 0.001) .

Industrial Biotechnology

Enzyme manufacturers utilize this compound to standardize batch-to-batch activity of proteolytic enzymes. A 2024 study reported a 12% increase in process consistency for industrial trypsin production using this substrate .

Comparison with Analogous Substrates

N-(4-Nitrophenyl)hexanamide (AHpNA)

While AHpNA shares the p-nitroaniline chromophore, it lacks the acetylated lysine moiety, making it specific for 6-aminohexanoate hydrolases rather than proteases. AHpNA exhibits higher Kₘ values (0.5–2.0 mM) in nylon-degrading enzymes .

Benzoyl-L-arginine p-nitroanilide (BAPNA)

BAPNA, a trypsin substrate, shows 40% lower specificity for plasmin compared to (S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide. Cross-reactivity studies demonstrate <5% hydrolysis by chymotrypsin, confirming selectivity .

Emerging Research Directions

Mitochondria-ER Contact (MERC) Modulation

A 2025 study identified structural analogs of this compound as modulators of MERCs, potentially influencing cellular apoptosis. Derivatives with chloro-substitutions (e.g., N-(2-chloro-4-nitrophenyl)hexanamide) increased MERC formation by 3.2-fold in HCT116 cells .

Neurodegenerative Disease Models

Preliminary data suggest that enzymatic cleavage products (p-nitroaniline derivatives) inhibit β-amyloid aggregation by 27% at 50 μM concentrations, offering potential applications in Alzheimer’s research.

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